

Spectroscopic Profile of 1,4-Benzodioxane-6-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Benzodioxane-6-boronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Benzodioxane-6-boronic acid**, a valuable building block in organic synthesis, particularly for the preparation of biologically active compounds. Due to the limited availability of directly published spectra for this specific compound, this guide combines data from commercial supplier specifications with predicted spectroscopic values based on analogous structures and fundamental principles of spectroscopy.

Chemical Structure and Properties

- IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)boronic acid
- Synonyms: 6-(1,4-Benzodioxanyl)boronic acid, 1,4-Benzodioxan-6-boronic acid
- CAS Number: 164014-95-3[\[1\]](#)
- Molecular Formula: C₈H₉BO₄[\[1\]](#)
- Molecular Weight: 179.97 g/mol [\[1\]](#)

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for **1,4-Benzodioxane-6-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for **1,4-Benzodioxane-6-boronic acid** is not available, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related 1,4-benzodioxane derivatives. The actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4 - 7.2	m	2H	Ar-H (protons ortho and meta to the boronic acid group)
~6.9	d	1H	Ar-H (proton ortho to the dioxane ring)
~4.3	s	4H	O-CH ₂ -CH ₂ -O
~2.5 (broad)	s	2H	B(OH) ₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~148	C-O (aromatic)
~143	C-O (aromatic)
~130 (broad)	C-B (aromatic)
~125	Ar-CH
~120	Ar-CH
~117	Ar-CH
~64	O-CH ₂ -CH ₂ -O

Infrared (IR) Spectroscopy

The IR spectrum of **1,4-Benzodioxane-6-boronic acid** is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not publicly available, IR data from structurally similar compounds, such as 1,4-benzodioxane-6-carboxylic acid amide analogs, can provide insight into the expected vibrational frequencies for the core structure.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, Strong	O-H stretch (boronic acid, hydrogen-bonded)
~3050	Medium	C-H stretch (aromatic)
~2900	Medium	C-H stretch (aliphatic, dioxane ring)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1250	Strong	C-O stretch (aryl ether)
~1070	Strong	C-O stretch (aliphatic ether)

Mass Spectrometry (MS)

Mass spectrometric analysis of boronic acids can be complex due to their tendency to form adducts or dehydrate in the ion source. Electrospray ionization (ESI) is a common technique for their analysis.

Table 4: Mass Spectrometry Data

m/z	Interpretation
179.97	$[M]^+$, calculated molecular ion peak for $C_8H_9BO_4$
162	$[M-H_2O]^+$, dehydration product
135	Possible fragment after loss of CO_2 and H_2O

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., $DMSO-d_6$ or $CDCl_3$, 0.5-0.7 mL) in an NMR tube.
- 1H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required. The spectral width should cover the expected range (e.g., 0-160 ppm).

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, the sample is ground with potassium bromide and pressed into a thin disk.

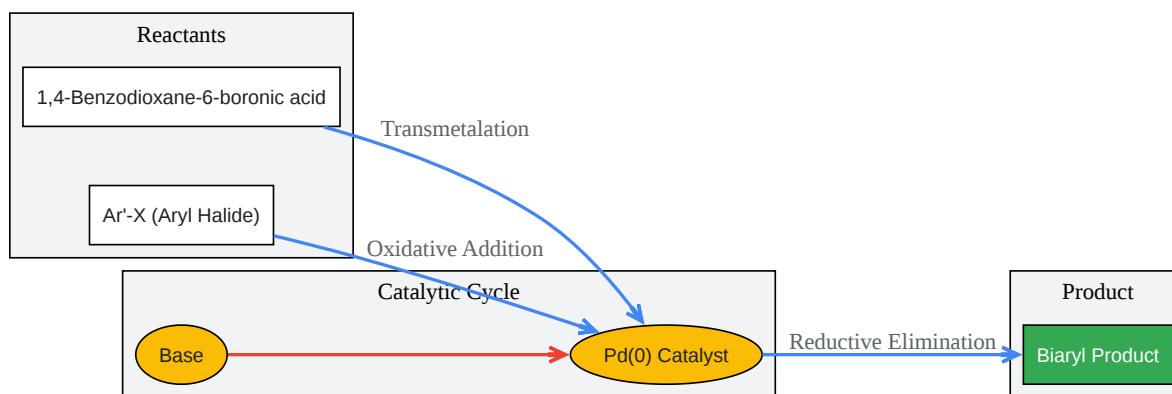
- Acquisition: A background spectrum is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a time-of-flight (TOF) or quadrupole analyzer.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and may be further diluted. The solution is then infused into the ESI source.
- Acquisition: The analysis can be performed in either positive or negative ion mode. The mass range is set to scan for the expected molecular ion and potential fragments.

Application in Synthesis: Suzuki-Miyaura Coupling

1,4-Benzodioxane-6-boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds.



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Caption: Suzuki-Miyaura coupling reaction workflow.

This workflow illustrates the central role of **1,4-Benzodioxane-6-boronic acid** in forming a biaryl product through a palladium-catalyzed cycle, which also requires an aryl halide and a base. This reaction is fundamental in medicinal chemistry and materials science for creating novel molecular architectures.

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References

- 1. 1,4-Benzodioxane-6-boronic acid = 95 164014-95-3 [sigmaaldrich.com]
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